1-(3-bromo-4-methylbenzoyl)azepane
Description
1-(3-Bromo-4-methylbenzoyl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a benzoyl group substituted with bromine at the 3-position and a methyl group at the 4-position.
Properties
IUPAC Name |
azepan-1-yl-(3-bromo-4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11-6-7-12(10-13(11)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNDVLIJAPAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoyl Azepanes
1-(3-Iodo-4-Methylbenzoyl)azepane
- Substituents : 3-iodo, 4-methyl on benzoyl.
- Molecular Formula: C₁₄H₁₈INO.
- Molecular Weight : 343.2 g/mol.
- Higher lipophilicity (logP) due to iodine’s hydrophobic nature, which may improve membrane permeability .
1-{4-Bromo-3-Nitrobenzoyl}azepane
- Substituents : 4-bromo, 3-nitro on benzoyl.
- Molecular Formula : C₁₃H₁₅BrN₂O₃.
- Molecular Weight : 327.17 g/mol.
- Key Differences :
Heterocyclic Variants
3-(4-Bromophenyl)-1,4-Oxazepane
- Structure : Oxazepane ring (oxygen at position 1) with 4-bromophenyl.
- Molecular Formula: C₁₁H₁₄BrNO.
- Molecular Weight : 264.14 g/mol.
- Key Differences :
1-(4-Bromobenzyl)-1,4-Diazepane
- Structure : Diazepane ring (two nitrogens) with 4-bromobenzyl.
- Molecular Formula : C₁₂H₁₇BrN₂.
- Molecular Weight : 277.19 g/mol.
- Benzyl group (vs. benzoyl) eliminates the ketone, reducing electrophilicity and metabolic oxidation susceptibility .
Substituent Position and Chain Length
1-(2-Methylbenzyl)azepane
- Substituents : 2-methylbenzyl on azepane.
- Molecular Formula : C₁₄H₂₁N.
- Molecular Weight : 203.33 g/mol.
- Key Differences: Benzyl substituent (vs. benzoyl) lacks a carbonyl group, reducing hydrogen-bond acceptor capacity.
1-(4-Phenylbutanoyl)azepane
- Structure: Azepane with a phenylbutanoyl chain.
- Molecular Formula: C₁₆H₂₁NO.
- Molecular Weight : 243.35 g/mol.
- Key Differences: Extended aliphatic chain increases lipophilicity, favoring blood-brain barrier penetration. Flexibility of the butanoyl group may reduce binding specificity compared to rigid benzoyl derivatives .
Comparative Data Table
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(3-Bromo-4-methylbenzoyl)azepane | 3-Br, 4-Me on benzoyl | C₁₄H₁₆BrNO | 296.19* | Moderate lipophilicity, bioactivity potential |
| 1-(3-Iodo-4-methylbenzoyl)azepane | 3-I, 4-Me on benzoyl | C₁₄H₁₈INO | 343.20 | Enhanced halogen bonding, higher logP |
| 1-{4-Bromo-3-nitrobenzoyl}azepane | 4-Br, 3-NO₂ on benzoyl | C₁₃H₁₅BrN₂O₃ | 327.17 | Electrophilic benzoyl, metabolic instability |
| 3-(4-Bromophenyl)-1,4-oxazepane | Oxazepane ring, 4-Br phenyl | C₁₁H₁₄BrNO | 264.14 | Increased polarity, water solubility |
| 1-(4-Bromobenzyl)-1,4-diazepane | Diazepane ring, 4-Br benzyl | C₁₂H₁₇BrN₂ | 277.19 | Dual nitrogen H-bond donors, reduced basicity |
*Hypothetical calculation based on analogous compounds.
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